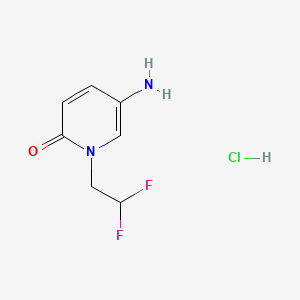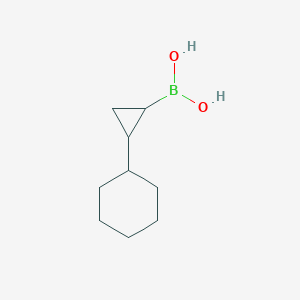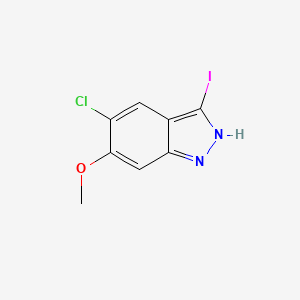
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an aminomethyl group and a difluoroethoxy group attached to a phenol ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride typically involves multiple steps, starting with the preparation of the phenol derivative. The synthetic route may include:
Nucleophilic substitution: Introduction of the difluoroethoxy group via a nucleophilic substitution reaction.
Aminomethylation: Addition of the aminomethyl group through a Mannich reaction or similar aminomethylation process.
Hydrochloride formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the difluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride include:
4-(Aminomethyl)phenol: Lacks the difluoroethoxy group, resulting in different chemical and biological properties.
2-(2,2-Difluoroethoxy)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.
4-(Aminomethyl)-2-(ethoxy)phenol:
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H12ClF2NO2 |
|---|---|
Poids moléculaire |
239.65 g/mol |
Nom IUPAC |
4-(aminomethyl)-2-(2,2-difluoroethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C9H11F2NO2.ClH/c10-9(11)5-14-8-3-6(4-12)1-2-7(8)13;/h1-3,9,13H,4-5,12H2;1H |
Clé InChI |
HCRQFDSTTRNVAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)OCC(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


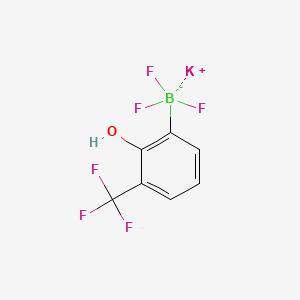
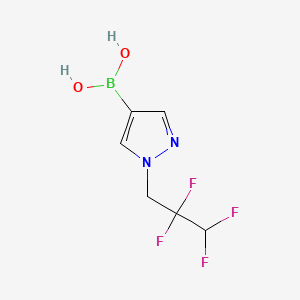
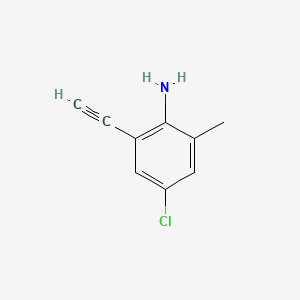
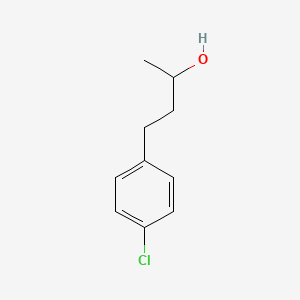
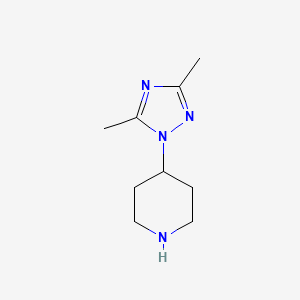
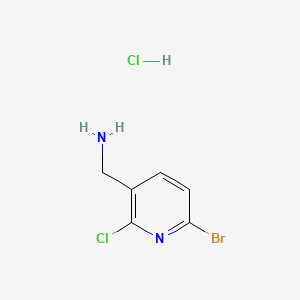
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)

![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
